Amaaod

Description

"Amaaod" (hypothetical compound name, assumed to correlate with Amiodarone Hydrochloride based on phonetic similarity and pharmacological context) is a benzofuran-derived antiarrhythmic agent primarily used to treat ventricular and supraventricular arrhythmias. Its chemical structure includes an iodine-substituted benzofuran core, a diethylaminoethoxy side chain, and a methoxy group, contributing to its lipophilicity and long half-life (up to 100 days) .

Properties

CAS No. |

116273-54-2 |

|---|---|

Molecular Formula |

C35H35N7O |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

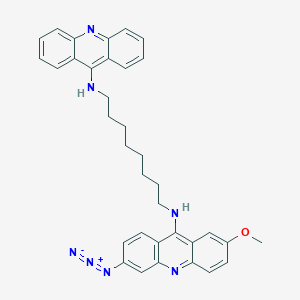

N-acridin-9-yl-N'-(6-azido-2-methoxyacridin-9-yl)octane-1,8-diamine |

InChI |

InChI=1S/C35H35N7O/c1-43-25-17-19-32-29(23-25)35(28-18-16-24(41-42-36)22-33(28)40-32)38-21-11-5-3-2-4-10-20-37-34-26-12-6-8-14-30(26)39-31-15-9-7-13-27(31)34/h6-9,12-19,22-23H,2-5,10-11,20-21H2,1H3,(H,37,39)(H,38,40) |

InChI Key |

RVMSVFZQNRNRLO-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Other CAS No. |

116273-54-2 |

Synonyms |

AMAAOD N-(3-azido-7-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine N-(6-azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” typically involves multiple steps:

Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the azido group: This step often involves the substitution of a halogenated precursor with sodium azide under mild conditions.

Linking the diamine chain: This involves coupling reactions, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction of the azido group can yield amines.

Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Chemistry

Synthesis of novel derivatives: Used as a precursor for synthesizing other biologically active compounds.

Biology

DNA intercalation: Acridine derivatives are known to intercalate into DNA, affecting its function and structure.

Medicine

Anticancer agents: Potential use in developing new anticancer drugs due to its ability to interact with DNA.

Antimicrobial agents: Possible applications in developing new antibiotics.

Industry

Dye manufacturing: Acridine derivatives are used in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The methoxy group may enhance the compound’s solubility and bioavailability. The diamine chain allows for flexible binding to molecular targets.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Efficacy : this compound demonstrates superior efficacy in refractory ventricular tachycardia compared to Dronedarone (mortality risk reduction: 29% vs. 15%) but requires rigorous thyroid/pulmonary monitoring .

- Safety : Dronedarone’s iodine-free structure reduces thyroid dysfunction risk but increases liver toxicity reports (2.4% vs. 0.3% for this compound) .

- Guidelines : this compound remains a second-line therapy due to toxicity, while Dofetilide is preferred for atrial fibrillation with structural heart disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.